![molecular formula C43H52N2O11 B1238956 Pluramycin A CAS No. 11016-27-6](/img/structure/B1238956.png)
Pluramycin A
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Overview
Description
Pluramycin A is a natural product found in Streptomyces pluricolorescens with data available.
Scientific Research Applications
Spectroscopic Study and DNA Interaction
- Research Insight: Hedamycin, a pluramycin antibiotic, interacts with DNA, as studied through UV-Vis absorption spectroscopy. This interaction is significant for understanding its antitumor properties (Vîjan & Raducu, 2008).
Synthetic Approaches
- Research Insight: Pluramycin-class antibiotics have intrigued chemists due to their complex structures and significant bioactivities, leading to various synthetic approaches for their total synthesis (Ando et al., 2019).
Mechanism of Action and NMR Analysis
- Research Insight: Hedamycin's mechanism involves DNA interaction, specifically intercalation and alkylation at certain sites. NMR analysis provided insights into this interaction and structural differences in binding sites (Owen et al., 2002).
Biosynthesis Gene Cluster Analysis
- Research Insight: The biosynthetic gene cluster for pluramycin-type antibiotics like hedamycin was analyzed, revealing unique features and suggesting a novel biosynthesis mechanism involving type I and II polyketide synthase systems (Bililign et al., 2004).
Antitubercular Applications
- Research Insight: Pluramycin-type compounds have shown selective antitubercular activity against Bacillus Calmette-Guérin, indicating potential applications in tuberculosis treatment (Liu et al., 2014).
Challenges in Synthesis
- Research Insight: Synthesis of pluramycin-class antibiotics, including the selective formation of aryl α-C-glycoside, presents significant challenges due to their unique structures and stereochemical behavior (Suzuki et al., 2020).
Novel Synthetic Approaches
- Research Insight: Innovative synthetic methods have been developed to address issues in pluramycin-class antibiotic synthesis, such as pyranone ring formation, which is crucial for their biological activity (Shimura et al., 2019).
Exploration of Epoxide Side Chains
- Research Insight: Research into pluramycin-class antibiotics includes synthesizing derivatives with epoxide side chains, which could lead to new antitumor agents (Ando et al., 2020).
properties
CAS RN |
11016-27-6 |
---|---|
Molecular Formula |
C43H52N2O11 |
Molecular Weight |
772.9 g/mol |
IUPAC Name |
[4-(dimethylamino)-6-[8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C43H52N2O11/c1-12-13-30-43(7,56-30)31-17-27(47)32-19(2)14-25-34(40(32)55-31)39(51)35-33(38(25)50)23(28-16-26(44(8)9)36(48)20(3)52-28)15-24(37(35)49)29-18-42(6,45(10)11)41(21(4)53-29)54-22(5)46/h12-15,17,20-21,26,28-30,36,41,48-49H,16,18H2,1-11H3/b13-12+ |
InChI Key |
BQCHGWYGWQEMTJ-OUKQBFOZSA-N |
Isomeric SMILES |
C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |
SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O |
synonyms |
pluramycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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